molecular formula C10H13FN2O3S B12687433 Thymidine, 3'-deoxy-3'-fluoro-4-thio- CAS No. 124903-20-4

Thymidine, 3'-deoxy-3'-fluoro-4-thio-

Cat. No.: B12687433
CAS No.: 124903-20-4
M. Wt: 260.29 g/mol
InChI Key: RHBTTWULFWNOBZ-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Landscape of Nucleoside Analogs in Scientific Inquiry

Nucleoside analogs are a class of synthetic compounds that mimic natural nucleosides. google.com Their structural similarity allows them to be recognized and processed by cellular and viral enzymes involved in nucleic acid synthesis. However, subtle but critical chemical alterations prevent the proper elongation of DNA or RNA chains or inhibit the function of essential enzymes like viral polymerases. nih.gov This mechanism of action forms the basis of their therapeutic effect, primarily in halting the replication of viruses and the proliferation of cancer cells. The development of these analogs has been a major focus of medicinal chemistry for decades, leading to a substantial number of approved drugs for conditions such as HIV, hepatitis B, and various cancers. mdpi.com

Rationale for Structural Modifications: Fluorination and Thiation

The efficacy and specificity of nucleoside analogs can be significantly enhanced by precise chemical modifications to the sugar moiety or the nucleobase. The introduction of fluorine (fluorination) and sulfur (thiation) are two such strategies that have yielded compounds with improved therapeutic profiles.

Fluorine, being highly electronegative, can alter the electronic properties of a molecule, influencing its conformation and metabolic stability. nih.govmdpi.com The substitution of a hydroxyl group with fluorine can increase the stability of the glycosidic bond that links the sugar to the nucleobase, making the analog more resistant to enzymatic degradation. mdpi.com

The replacement of the oxygen atom in the furanose ring with a sulfur atom (creating a thionucleoside) also imparts unique properties. This modification can alter the sugar's pucker, which is a critical factor in how the nucleoside is recognized by polymerases. Furthermore, thionucleosides have shown enhanced metabolic stability. nih.gov

The compound at the center of this article, Thymidine (B127349), 3'-deoxy-3'-fluoro-4-thio- , incorporates both of these modifications.

Table 1: Chemical Properties of Thymidine, 3'-deoxy-3'-fluoro-4-thio- A summary of the key chemical identifiers and properties of the compound.

PropertyValueSource
IUPAC Name1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-onePubChem
Molecular FormulaC10H13FN2O3SPubChem
Molecular Weight260.29 g/mol PubChem
Synonyms3'-F-4-Thio-ddT, 2',3'-Dideoxy-3'-fluoro-4-thiothymidine, 4-SFLTPubChem

Note: This table is interactive. You can sort and filter the data.

Historical Context of 3'-Deoxy-3'-fluorothymidine (B1224464) (FLT) Research

The parent compound, 3'-deoxy-3'-fluorothymidine (FLT), has a significant history in both antiviral research and medical imaging. As a nucleoside analog, FLT was investigated for its therapeutic potential. Research from 1989 demonstrated that 3'-fluoro-3'-deoxythymidine is a potent inhibitor of HIV-1 replication. nih.gov

More prominently, a radiolabeled version, [¹⁸F]FLT, has been extensively developed as a positron emission tomography (PET) tracer to visualize and measure cell proliferation in vivo. nih.gov FLT is taken up by cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme whose activity is closely linked to DNA synthesis and cell division. This metabolic trapping allows for the non-invasive assessment of tumor growth and response to therapy. nih.gov

Mechanistic Considerations Driving the Development of Thio-Analogs

The development of thio-analogs, where the oxygen in the sugar ring is replaced by sulfur, has been a fruitful area of research. This modification has been explored in a variety of nucleosides. For instance, a series of 2',3'-dideoxy-4'-thionucleoside analogs have been synthesized and evaluated for their anti-HIV activity. nih.gov The rationale behind this modification often lies in altering the conformational and metabolic properties of the nucleoside. The introduction of sulfur can lead to compounds with significant, albeit sometimes modest, antiviral activity. nih.gov The synthesis and anti-HIV activity of thiated analogues of 2',3'-dideoxy-3'-fluorothymidine have been reported, indicating a direct research interest in combining these modifications. nih.gov

The dual modification in Thymidine, 3'-deoxy-3'-fluoro-4-thio- —the 3'-fluoro substitution and the 4'-thio modification—represents a strategic approach to potentially enhance the therapeutic properties of the parent compounds. The fluorination at the 3' position is known to be a key feature for potent antiviral activity, as seen in FLT. The addition of the 4'-thio group could further modulate the compound's activity, for instance, by improving its metabolic stability or altering its interaction with viral enzymes. Research into related compounds, such as L-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thiocytidine, which has shown potent anti-HIV activity, supports the potential of combining fluorination and thiation in nucleoside drug design. nih.gov

While detailed, recent research findings on the specific biological activities of Thymidine, 3'-deoxy-3'-fluoro-4-thio- are limited in publicly available literature, the existing research on its singly modified precursors and related dually modified analogs provides a strong scientific basis for its consideration as a compound of interest in the ongoing search for novel therapeutic agents.

Chemical Synthesis Approaches

The chemical synthesis of 3'-deoxy-3'-fluoro-4-thio-thymidine and related derivatives involves complex multi-step procedures that require precise control over stereochemistry and the introduction of specific functional groups. Key challenges include the insertion of the sulfur atom at the 4'-position and the stereoselective introduction of the fluorine atom at the 3'-position.

Strategies for Introducing the 4'-Thio Moiety

The replacement of the furanose ring oxygen with a sulfur atom to create a 4'-thionucleoside is a critical modification that can significantly impact the compound's biological activity and stability. Several synthetic strategies have been developed to achieve this transformation.

One common approach involves the construction of a pre-functionalized 4-thiosugar donor, which is then coupled with a nucleobase. A de novo synthesis strategy can begin with a scalable α-fluorination and aldol (B89426) reaction of α-heteroaryl acetaldehydes. This is followed by a sequence involving carbonyl reduction, mesylate formation, and a double displacement reaction using a sulfur source like sodium hydrosulfide (B80085) (NaSH) to form the thio-furanose ring. This method has been successfully applied to the multigram preparation of 4'-thio-5-methyluridine.

Another established method is the Pummerer-type thioglycosylation reaction. This reaction allows for the stereoselective synthesis of 4'-β-thioribonucleosides. The process often involves the reaction of a sulfoxide (B87167) precursor with a silylated pyrimidine (B1678525) base, which proceeds smoothly to yield the desired 4'-thio pyrimidine nucleosides with high β-selectivity.

Ring-opening strategies have also been employed. For instance, a lactone can be converted to a terminal thioepoxide, which upon opening with a nucleophile like sodium acetate, generates the thiofuranoside scaffold ready for further modifications and coupling with a nucleobase. Acyclic approaches provide another avenue, where the nucleobase is attached to an acyclic sugar precursor before the cyclization to form the 4'-thio-furanose ring.

A summary of key reagents and starting materials for introducing the 4'-thio moiety is presented in the table below.

Starting Material/PrecursorKey Reagent(s)MethodResulting Moiety
α-Heteroaryl acetaldehydeN-Fluorobenzenesulfonimide (NFSI), Organocatalyst, NaSHDe novo synthesis via α-fluorination/aldol reaction and cyclization4'-Thio-furanose ring
Sulfoxide precursorSilylated pyrimidine basePummerer-type thioglycosylation4'-Thio pyrimidine nucleoside
LactoneLawesson's reagent, Sodium acetateRing-opening of thioepoxideThiofuranoside
Acyclic sugar precursorNucleobase, Cyclization reagentsAcyclic approach4'-Thionucleoside

Integration of 3'-Fluoro and 4'-Thio Substituents

The simultaneous incorporation of both a 3'-fluoro and a 4'-thio group presents additional synthetic challenges. The strategies often build upon the methods for introducing the 4'-thio moiety, with additional steps for the stereoselective fluorination.

For the synthesis of 2'-deoxy-2'-fluoro-4'-thioarabinonucleosides, a glycosylation reaction between a persilylated pyrimidine base and a 4-thiosugar derivative can be performed using a Lewis acid catalyst such as SnCl4. For purine (B94841) bases, TMSOTf is often the catalyst of choice.

An efficient route to L-β-3'-deoxy-3',3'-difluoro-4'-thionucleosides, which are analogues of the anticancer drug gemcitabine, has been developed. This synthesis highlights the efficient installation of a thioacetyl group and the construction of a 3-deoxy-3,3-difluorothiofuranose skeleton through novel methods.

Furthermore, L-2'-deoxy-2'-up-fluoro-4'-thionucleosides have been synthesized from D-xylose via an L-4-thioarabitol derivative as a key intermediate. This demonstrates the versatility of starting from readily available chiral pools to construct these complex nucleoside analogues.

Stereoselective Synthesis of Defined Analogues

Control of stereochemistry is paramount in the synthesis of nucleoside analogues, as different stereoisomers can have vastly different biological activities. Several methods have been developed to achieve high stereoselectivity in the synthesis of 4'-thionucleosides.

One approach utilizes a stereoselective SN2 reaction controlled by 5-membered ring coordination to functionalize the 1'-position of 4'-thionucleosides. This method has been shown to proceed with 100% retention of stereochemistry, providing a powerful tool for creating specific analogues.

The Pummerer reaction, as mentioned earlier, is also a key method for achieving β-selectivity in the glycosylation step to form 4'-thioribonucleosides. The neighboring group participation of a 2'-O-protecting group can effectively direct the stereochemical outcome of the glycosylation.

Acyclic approaches have also been refined to control stereoselectivity. For example, a kinetic bias favoring the cyclization of a 1',2'-anti thioaminal can furnish the desired β-D-4'-thionucleoside analogue in a high ratio over other isomers. DFT calculations have been used to understand and predict the steric factors that lead to this kinetic resolution.

Radiochemical Synthesis Protocols

The development of radiolabeled analogues of modified nucleosides is crucial for their use in non-invasive imaging techniques like Positron Emission Tomography (PET), which can be used to study cellular processes in vivo.

Pathways for Carbon-11 Labeled Analogues (e.g., 4'-[methyl-11C]thiothymidine)

The radiosynthesis of 4'-[methyl-11C]thiothymidine ([¹¹C]4DST) has been developed for use as a PET tracer for imaging DNA synthesis. The synthesis involves the methylation of a precursor, 5-tributylstannyl-4'-thio-2'-deoxyuridine, using [¹¹C]methyl iodide in a palladium-mediated Stille cross-coupling reaction. researchgate.net

Initial synthesis conditions provided modest yields, but optimization of the reaction conditions, including the use of different palladium catalysts and additives, has led to significantly improved decay-corrected yields. nih.gov

PrecursorRadiosotopeKey ReagentsProduct
5-Tributylstannyl-4'-thio-2'-deoxyuridineCarbon-11[¹¹C]Methyl iodide, Pd₂(dba)₃, P(o-tolyl)₃4'-[methyl-¹¹C]thiothymidine ([¹¹C]4DST)

Routes for Fluorine-18 (B77423) Labeled Analogues (e.g., 3'-deoxy-3'-[18F]fluorothymidine precursors)

While a direct radiosynthesis of Thymidine, 3'-deoxy-3'-[18F]fluoro-4-thio- has not been extensively reported in the reviewed literature, the synthesis of precursors for the closely related and widely used PET tracer, 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), is well-established. These methods provide a foundation for the potential synthesis of the 4'-thio analogue.

The radiosynthesis of [¹⁸F]FLT typically involves the nucleophilic substitution of a leaving group at the 3'-position of a protected thymidine precursor with [¹⁸F]fluoride. A commonly used precursor is 3-N-t-butoxycarbonyl-[5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-3'-O-(4-nitrobenzenesulfonyl)-β-D-threopentofuranosyl]thymine. nih.gov The reaction is often carried out in a modified [¹⁸F]FDG synthesis module. nih.gov

The development of new precursors and optimization of reaction conditions, such as the use of protic solvents like t-butanol as a catalyst, have led to improved radiochemical yields of [¹⁸F]FLT. rsc.org These advancements in the synthesis of [¹⁸F]FLT precursors could potentially be adapted for the synthesis of 3'-deoxy-3'-[¹⁸F]fluoro-4'-thiothymidine by utilizing a precursor that already incorporates the 4'-thio modification.

Precursor TypeRadiosotopeKey ReactionProduct
3'-O-Nosyl-thymidine derivativeFluorine-18Nucleophilic substitution with [¹⁸F]fluoride3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT)
3-N-Boc-5'-O-DMTr-3'-O-nosyl-thymidineFluorine-18Nucleophilic substitution with [¹⁸F]fluoride3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT)

An in-depth examination of the synthetic strategies for nucleoside analogues is crucial for the advancement of radiopharmaceuticals. This article focuses on the chemical compound Thymidine, 3'-deoxy-3'-fluoro-4-thio-, and its derivatives, with a specific emphasis on the critical aspects of radiochemical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124903-20-4

Molecular Formula

C10H13FN2O3S

Molecular Weight

260.29 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one

InChI

InChI=1S/C10H13FN2O3S/c1-5-3-13(10(15)12-9(5)17)8-2-6(11)7(4-14)16-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,17)/t6-,7+,8+/m0/s1

InChI Key

RHBTTWULFWNOBZ-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)CO)F

Canonical SMILES

CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)F

Origin of Product

United States

Biochemical and Cellular Interrogation of Thymidine, 3 Deoxy 3 Fluoro 4 Thio

Metabolism and Anabolic Pathways

Phosphorylation by Nucleoside Kinases

Formation of Monophosphate, Diphosphate, and Triphosphate Metabolites

Without specific studies on Thymidine (B127349), 3'-deoxy-3'-fluoro-4-thio-, any attempt to provide the requested data, including data tables and detailed research findings, would be speculative and would not meet the required standards of scientific accuracy.

Resistance to Catabolic Enzymes (e.g., Thymidine Phosphorylase, Phosphorolytic Cleavage)

A critical factor in the efficacy of nucleoside analogues is their stability against degradation by catabolic enzymes. Thymidine phosphorylase is a key enzyme in the pyrimidine (B1678525) salvage pathway that cleaves the glycosidic bond of thymidine, reducing its bioavailability. Modifications to the sugar moiety of nucleosides can confer resistance to this enzymatic action.

Research on related compounds provides insight into the likely metabolic stability of Thymidine, 3'-deoxy-3'-fluoro-4-thio-. For instance, derivatives of thymidine that contain fluoroalkyl groups at the N3 position have been shown to be resistant to degradation by recombinant Escherichia coli thymidine phosphorylase. nih.gov Similarly, the related compound 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) exhibits significant resistance to catabolism, with the majority of the compound remaining intact in vivo. nih.gov This resistance is attributed to the 3'-fluoro modification, which sterically and electronically disfavors binding to the active site of thymidine phosphorylase.

The 4'-thio modification is not expected to significantly alter the susceptibility to thymidine phosphorylase, as the enzyme primarily recognizes the sugar and the N1-glycosidic linkage. Therefore, it is highly probable that Thymidine, 3'-deoxy-3'-fluoro-4-thio- exhibits substantial resistance to phosphorolytic cleavage by thymidine phosphorylase, a desirable characteristic for a therapeutic or diagnostic agent.

Incorporation into Nucleic Acids

The ability of a nucleoside analogue to be incorporated into DNA is a key determinant of its biological activity. This process is dependent on its phosphorylation to the triphosphate form and its subsequent recognition and utilization by DNA polymerases.

Substrate Activity for DNA Synthesis and Polymerases

For a nucleoside analogue to be incorporated into a growing DNA chain, its triphosphate derivative must serve as a substrate for DNA polymerases. The modifications at the 3'- and 4'-positions of Thymidine, 3'-deoxy-3'-fluoro-4-thio- have distinct and somewhat opposing effects on this process.

Studies on 4-thiothymidine (B1630790) have demonstrated that its 5'-triphosphate is an excellent substrate for both the Klenow fragment of E. coli DNA polymerase I and HIV-1 reverse transcriptase. nih.gov The kinetic parameters for the incorporation of 4-thiothymidine monophosphate (4S-TMP) are comparable to those of the natural substrate, thymidine triphosphate (TTP), with a kcat/Km value within a factor of approximately 3 of that for TTP. nih.gov This indicates that the 4-thio modification is well-tolerated by these polymerases.

Conversely, the 3'-fluoro group, as seen in 3'-deoxy-3'-fluorothymidine (B1224464) (FLT), generally acts as a chain terminator. While FLT is phosphorylated to its triphosphate form, its incorporation into DNA is very low. nih.gov This is because the 3'-hydroxyl group is essential for the formation of the phosphodiester bond with the incoming nucleotide. The presence of a fluorine atom at this position prevents this reaction.

Therefore, the substrate activity of the triphosphate of Thymidine, 3'-deoxy-3'-fluoro-4-thio- for DNA polymerases is likely to be poor, with the chain-terminating effect of the 3'-fluoro group dominating over the favorable substrate characteristics of the 4-thio modification.

Efficiency and Mechanisms of Deoxyribonucleic Acid (DNA) Incorporation

The efficiency of incorporation of a nucleoside analogue into DNA is a multifactorial process. Based on the known properties of related compounds, the incorporation of Thymidine, 3'-deoxy-3'-fluoro-4-thio- into DNA is expected to be inefficient.

While 4-thiothymidine can be incorporated into the DNA of mouse 3T3 cells, the rate is significantly lower than that of natural thymidine. osti.gov In the case of [18F]FLT, incorporation into DNA is minimal, with the compound primarily accumulating as its monophosphate form within cells. nih.gov

The mechanism of incorporation, should it occur, would follow the standard pathway of DNA synthesis, where the 5'-triphosphate of the analogue is presented to the DNA polymerase. However, the presence of the 3'-fluoro group would lead to chain termination, as the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate.

Table 1: Comparative Substrate Properties of Thymidine Analogues

Compound3'-Modification4'-ModificationSubstrate for DNA PolymeraseIncorporation into DNA
Thymidine-OH=OYesHigh
4-thiothymidine-OH=SExcellentYes
3'-deoxy-3'-fluorothymidine (FLT)-F=OPoorVery Low
Thymidine, 3'-deoxy-3'-fluoro-4-thio- -F =S Predicted to be Poor Predicted to be Very Low

Resistance to Exonuclease Cleavage after Incorporation

In the rare event that Thymidine, 3'-deoxy-3'-fluoro-4-thio- is incorporated into a DNA strand, the modified nucleotide is likely to confer resistance to cleavage by exonucleases. Exonucleases are enzymes that cleave nucleotides one at a time from the end of a polynucleotide chain.

The presence of a 2'-fluoro modification in thymidine glycol-containing DNA has been shown to make the DNA resistant to cleavage by the DNA repair glycosylases NEIL1 and Endo III, which have associated exonuclease activities. nih.gov This suggests that modifications in the sugar ring can interfere with enzyme recognition and catalysis. The 3'-fluoro group in our target compound would likely have a similar effect, sterically hindering the approach of exonucleases.

Molecular Mechanisms of Biological Activity

Enzymatic Inhibition Profiles

The active form of the compound, 3'-deoxy-3'-fluoro-4-thiothymidine 5'-triphosphate (4-SFLTTP), has been evaluated for its ability to inhibit various DNA polymerases. Its inhibitory potential is a key determinant of its therapeutic selectivity.

A primary concern for nucleoside analogs is their potential toxicity, often linked to the inhibition of human mitochondrial DNA polymerase γ (pol γ). Research shows that 4-SFLTTP, which exists in an anti conformation, inhibits human mitochondrial DNA pol γ in a non-competitive manner. nih.gov Its inhibition constant (Kᵢ(app)) was found to be 0.055 µM. nih.gov This level of inhibition is similar to that of its parent compound, 3'-Deoxy-3'-fluorothymidine (B1224464) 5'-triphosphate (FLTTP). nih.gov

The compound also acts as a competitive inhibitor of human DNA polymerase β (pol β), an enzyme involved in DNA repair, with a Kᵢ(app) value of 16.84 µM. nih.gov The relatively high Kᵢ value against pol β compared to its potent inhibition of viral enzymes suggests a degree of selectivity. nih.gov

The triphosphate form, 4-SFLTTP, is a potent competitive inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. nih.gov Studies have determined its apparent inhibition constant (Kᵢ(app)) against HIV-1 RT to be 0.091 µM. nih.gov This potent inhibition underscores the compound's potential as an anti-HIV agent. The parent nucleoside, 3'-Deoxy-3'-fluorothymidine (FLT), was initially identified as one of the most powerful inhibitors of HIV replication, and its thiated analogue, 4'-S-FLT, was developed in an effort to reduce the toxicity associated with FLT while retaining strong antiviral activity. nih.govnih.gov

Table 1: Inhibition of Viral and Human Polymerases by 4-SFLTTP and Related Compounds nih.gov
CompoundEnzymeInhibition TypeKᵢ(app) (µM)
4-SFLTTPHIV-1 RTCompetitive0.091
4-SFLTTPHuman DNA Polymerase γNon-competitive0.055
4-SFLTTPHuman DNA Polymerase βCompetitive16.84
FLTTPHIV-1 RTCompetitive0.091
FLTTPHuman DNA Polymerase γNon-competitive0.055

Antiviral Efficacy and Mechanisms (in vitro studies)

The enzymatic inhibition profile of 4-SFLT translates into efficacy against viral replication in cell-based assays.

As a potent inhibitor of HIV-1 RT, Thymidine (B127349), 3'-deoxy-3'-fluoro-4-thio- effectively suppresses the replication of HIV-1 in vitro. nih.govnih.gov It emerged from a series of 3'-fluoro-modified nucleosides as a highly efficient and selective anti-HIV agent. nih.gov Its mechanism relies on being converted to its 5'-triphosphate form within the cell, which then competes with natural nucleotides for incorporation by HIV-1 RT, leading to the termination of the growing viral DNA chain.

While direct studies on this specific compound against orthopoxviruses are not widely available, research into related 4'-thiopyrimidine analogs has shown promise. Specifically, 5-iodo-4′-thio-2′-deoxyuridine (4′-thioIDU), which also contains the 4'-thio-modified sugar, has demonstrated good antiviral activity against orthopoxviruses, including vaccinia and cowpox viruses, both in vitro and in vivo. This suggests that the 4'-thio modification in pyrimidine (B1678525) nucleosides may be a valuable structural feature for activity against this class of viruses.

The specific stereochemistry of nucleoside analogs is critical to their biological activity. A comparative study of 4-SFLTTP with its isomer, 3'-deoxy-3'-fluoro-2-thiothymidine 5'-triphosphate (2-SFLTTP), highlights this dependency. nih.gov While 4-SFLTTP exists in the common anti conformation around the glycosidic bond, 2-SFLTTP adopts an unusual syn conformation. nih.gov

This structural difference has significant consequences for enzyme inhibition. The syn conformation of 2-SFLTTP resulted in it being a less potent inhibitor of the human mitochondrial pol γ (Kᵢ(app) of 0.174 µM) compared to the anti conformation of 4-SFLTTP (Kᵢ(app) of 0.055 µM). nih.gov This finding points to a partial selectivity for HIV RT inhibition by these thiated analogues and demonstrates that subtle structural changes can modulate the interaction with host cell polymerases, potentially leading to a better safety profile. nih.gov

Anticancer Research Perspectives (in vitro studies)

The exploration of nucleoside analogs in anticancer research is often based on targeting the increased proliferative rate of tumor cells. The parent compound of the 4'-thio- series, 3'-deoxy-3'-fluorothymidine (FLT), is a well-studied agent in this context, primarily as a positron emission tomography (PET) imaging tracer ([¹⁸F]FLT) to measure cell proliferation. nih.gov

The rationale for using FLT and its analogs in oncology is based on the activity of thymidine kinase-1 (TK-1), an enzyme whose expression is tightly linked to the DNA synthesis phase of the cell cycle and is often highly elevated in cancer cells compared to normal tissues. nih.gov Following uptake, FLT is phosphorylated by TK-1 and becomes metabolically trapped within the cell. nih.gov This mechanism allows for the visualization of proliferative tissues via PET scans. Unlike natural thymidine, FLT monophosphate is not readily incorporated into DNA. nih.gov

While the parent compound FLT has been extensively evaluated for imaging, specific in vitro studies on the direct therapeutic anticancer activity of Thymidine, 3'-deoxy-3'-fluoro-4-thio- are not prominent in publicly accessible research. However, the foundational principles guiding the investigation of FLT—targeting elevated TK-1 activity and the DNA synthesis pathway in proliferating tumor cells—provide a strong perspective for future research into the potential of 4'-thio- and other modified analogs as therapeutic agents against cancer.

Perturbation of DNA Synthesis and Cell Proliferation in Neoplastic Cells

There is currently no available information from the conducted searches to detail the effects of Thymidine, 3'-deoxy-3'-fluoro-4-thio- on DNA synthesis and the proliferation of neoplastic cells.

Induction of Cellular Responses in Cancer Models (e.g., Mitochondrial Superoxide (B77818) Stress)

The conducted searches did not yield any studies investigating the ability of Thymidine, 3'-deoxy-3'-fluoro-4-thio- to induce cellular responses such as mitochondrial superoxide stress in cancer models.

In Vitro Selectivity Against Cancer Cell Lines

There is no data available from the conducted searches to present in a table or to discuss the in vitro selectivity of Thymidine, 3'-deoxy-3'-fluoro-4-thio- against various cancer cell lines.

Structural and Conformational Determinants of Activity

Impact of Sugar Ring Modifications on Conformation

The puckering of the five-membered furanose ring is typically described by two main conformational families: the Northern (N-type) and Southern (S-type) conformations. In the canonical B-DNA, the sugar rings predominantly adopt an S-type pucker (C2'-endo), while in A-form RNA, they favor an N-type pucker (C3'-endo). nih.gov

The bioisosteric replacement of the 4'-oxygen with a larger sulfur atom generally steers the conformational equilibrium of the sugar ring towards the N-type pucker. rsc.org Studies on oligonucleotides containing 4'-thio modifications show that the modified sugar residues adopt conformations very similar to the C3'-endo pucker. nih.gov This preference is attributed to the altered bond lengths and angles associated with the sulfur atom.

Furthermore, the presence of a highly electronegative fluorine atom at the 3'-position also strongly favors an N-type, C3'-endo conformation. This effect, known as the gauche effect, stabilizes a torsion angle that is characteristic of the N-type pucker. Consequently, in Thymidine (B127349), 3'-deoxy-3'-fluoro-4-thio-, both the 4'-thio and the 3'-fluoro modifications work in concert to lock the furanose ring into a rigid N-type (C3'-endo) conformation. This contrasts sharply with the flexible S-type pucker of natural 2'-deoxythymidine found in DNA.

The conformational rigidity and the pronounced N-type pucker induced by the 4'-thio and 3'-fluoro modifications have significant consequences when this nucleoside is incorporated into oligonucleotides. The C3'-endo pucker is a hallmark of RNA. nih.gov As a result, an oligonucleotide containing Thymidine, 3'-deoxy-3'-fluoro-4-thio- will impose an "RNA-like" or A-form geometry on the local helical structure. nih.gov

Incorporation of 4'-thio-modified nucleosides into RNA duplexes has been shown to increase their thermodynamic stability, with an improvement of approximately 1°C per modification. nih.gov This stabilizing effect is comparable to that of 2'-O-methylated residues, a common modification used to enhance RNA affinity. nih.gov The increased stability and predisposition towards an A-form helix make such modified oligonucleotides interesting candidates for applications in antisense technology, RNA interference (RNAi), and aptamers, where enhanced binding to RNA targets is desirable. nih.gov

Stereochemical Aspects of the Glycosidic Bond (Syn/Anti Conformation)

The glycosidic bond (N-C1') connects the thymine (B56734) base to the sugar ring. Rotation around this bond is possible, leading to two major conformations: syn, where the base is positioned over the sugar ring, and anti, where it is directed away from the ring. nih.gov For most pyrimidine (B1678525) nucleosides, including thymidine, the anti conformation is sterically favored to avoid clashes between the C2=O oxygen of the base and the sugar.

In Thymidine, 3'-deoxy-3'-fluoro-4-thio-, the anti conformation remains the preferred orientation. This has been confirmed in structural studies of related 4'-thio nucleosides using techniques like X-ray crystallography and Nuclear Overhauser Effect (NOE) experiments, which provide proof of structure and configuration at all chiral centers. acs.org Maintaining the anti conformation is crucial for the molecule to be recognized by viral or cellular enzymes, as it allows the Watson-Crick face of the thymine base to be presented for hydrogen bonding in a manner analogous to the natural nucleoside.

Structure-Activity Relationships Correlating Chemical Structure with Biological Effects

The specific combination of a 3'-fluoro group, a 4'-thio modification, and a thymine base gives rise to the compound's biological activity profile, particularly as a potential antiviral agent.

4'-Thio Modification : The replacement of the ring oxygen with sulfur creates a thioacetal glycosidic bond, which can alter the molecule's susceptibility to enzymatic cleavage. More importantly, as discussed, it locks the sugar pucker into an N-conformation. rsc.orgnih.gov This pre-organized, RNA-like conformation can be favorable for interaction with viral enzymes, such as reverse transcriptases or polymerases, that operate on RNA templates or have flexible active sites. st-andrews.ac.uk

3'-Fluoro Modification : The absence of a 3'-hydroxyl (OH) group is a critical feature of many antiviral nucleoside analogs, as it acts as a chain terminator. Once incorporated by a viral polymerase into a growing DNA or RNA chain, the lack of a 3'-OH prevents the addition of the next nucleotide, halting replication. The 3'-fluoro group serves this purpose while also enhancing the N-type conformational lock. Nucleoside analogs with 3'-fluoro substitutions have been investigated as potent antiviral agents, for instance, against the Hepatitis B virus (HBV). mdpi.com

Combined Effect : The combination of these features in a single molecule creates a potent bioactive compound. For example, closely related molecules like 2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides have demonstrated significant anti-HIV activity. researchgate.net The biological activity of such compounds typically depends on their intracellular conversion to the active triphosphate form by cellular kinases. rsc.orgst-andrews.ac.uk The resulting triphosphate analog then acts as a competitive inhibitor or a chain-terminating substrate for viral polymerases. The structural modifications are designed to make the molecule a preferred substrate for viral enzymes over host cell polymerases, providing a therapeutic window.

The structural features of Thymidine, 3'-deoxy-3'-fluoro-4-thio- also make it a candidate for applications in medical imaging. Analogs such as 3'-deoxy-3'-[18F]fluorothymidine (18F-FLT) and 4'-[methyl-11C]thiothymidine (11C-4DST) are used as PET tracers to image cell proliferation in tumors. nih.gov This highlights how these specific chemical modifications are recognized by cellular machinery, in this case, thymidine kinase-1, linking the chemical structure directly to a measurable biological process. nih.gov

Advanced Research Methodologies and Future Directions

Spectroscopic and Chromatographic Characterization Techniques (e.g., NMR, UV, HPLC)

The structural elucidation and purity assessment of 3'-deoxy-3'-fluoro-4'-thio-thymidine and its analogs rely on a combination of spectroscopic and chromatographic methods. While specific experimental data for this exact compound is not widely published, the characterization follows established principles for modified nucleosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for confirming the identity and stereochemistry of the molecule. For related 4-thio-2'-deoxyuridine (B1622106) derivatives, ¹H-NMR is used to analyze the chemical shifts of the base and sugar protons. A notable feature in the ¹³C-NMR spectra of these compounds is the significant downfield shift of the C4 carbon signal of the thiocarbonyl group, which serves as a key indicator for monitoring these modified bases. snmmi.org

Ultraviolet (UV) Spectroscopy provides characteristic data based on the compound's chromophore. Natural pyrimidine (B1678525) nucleosides typically exhibit absorption maxima between 260–285 nm. nih.gov The introduction of a 4-thiocarbonyl group creates a new chromophore, resulting in a significant red shift. Analogous 5-substituted-4-thiouridines show strong UV absorption maxima in the range of 332–345 nm, within the UVA spectrum. nih.gov This distinct absorption profile is a key characteristic of the 4-thio-nucleoside class.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the purification and analysis of synthetic nucleosides and their metabolites. For the related radiolabeled tracer [¹⁸F]FLT, HPLC is used to separate the parent compound from its glucuronidated metabolite in blood samples. nih.gov Similarly, reverse-phase preparative HPLC is often employed to purify synthetic 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogs. nih.gov

Table 1: Expected Spectroscopic and Chromatographic Properties

Technique Expected Findings for 3'-deoxy-3'-fluoro-4'-thio-thymidine
¹H-NMR Distinct chemical shifts for sugar and base protons, confirming the fluoro and thio modifications.
¹³C-NMR Characteristic downfield shift of the C4 thiocarbonyl signal. snmmi.org
¹⁹F-NMR Signal(s) corresponding to the fluorine atom at the 3'-position, providing information about its chemical environment.
UV Spectroscopy Strong absorption maximum expected in the UVA range (~330-345 nm), characteristic of the 4-thiocarbonyl group. nih.gov
HPLC Used for purification during synthesis and for analytical quantification, typically employing reverse-phase columns. nih.gov

Development of Novel Analogs and Conjugates for Targeted Research

The 4'-thionucleoside scaffold is a cornerstone of drug discovery research in oncology and virology. nih.gov The replacement of the furanose oxygen with sulfur can profoundly impact biological activity by altering the sugar pucker conformation, which affects how the nucleoside is recognized by enzymes, and by increasing the stability of the C-N glycosidic bond against hydrolysis. This has driven extensive research into the synthesis of novel analogs.

Synthetic strategies are focused on creating libraries of related compounds for biological screening. Key approaches include:

Pummerer-type Thioglycosylation: This reaction has been developed to synthesize potent antineoplastic nucleosides like 1-(2-deoxy-2-fluoro-β-D-4-thio-arabino-furanosyl)cytosine (4'-thioFAC) and other 4'-thionucleosides with antiviral properties. nih.gov

De Novo Synthesis: Modern methods enable a scalable synthesis of 4'-thionucleosides from non-sugar precursors. One such approach involves an α-fluorination and aldol (B89426) reaction followed by a double displacement using sodium hydrosulfide (B80085) (NaSH) to form the 4'-thio ring structure. nih.gov

Modification of Existing Scaffolds: Research programs explore bioisosteric replacements on established chemotypes. For example, the 4'-thio modification has been applied to the core structure of existing drugs like Gemcitabine to create new analogs for preclinical evaluation. nih.gov

This research aims to produce next-generation compounds with potentially improved metabolic stability, novel mechanisms of action, or the ability to overcome drug resistance. mdpi.com

Advanced Imaging Probe Development for Biochemical Research (excluding clinical human trials)

While the specific compound 3'-deoxy-3'-fluoro-4'-thio-thymidine has not been prominently featured as a radiolabeled imaging probe in available literature, the broader class of 4'-thionucleosides has been successfully developed for this purpose. A key example is 4'-[methyl-¹¹C]-thiothymidine ([¹¹C]4DST) , a positron emission tomography (PET) tracer designed for non-invasive imaging of cellular proliferation.

Unlike its 4'-oxy counterparts, [¹¹C]4DST is resistant to degradation by the enzyme thymidine (B127349) phosphorylase, a property that can enhance its imaging performance. It is transported into cells and incorporated into DNA, making its uptake a marker of DNA synthesis and, by extension, cell proliferation.

In preclinical research, 4'-thionucleoside probes like [¹¹C]4DST are used to:

Evaluate Tumor Proliferation: Studies in animal models use these tracers to non-invasively assess the proliferation rates of various tumors.

Monitor Therapeutic Response: [¹¹C]4DST PET has been used to assess early therapeutic response in preclinical models of head and neck squamous cell carcinoma.

Differentiate Active and Inactive Lesions: In research models of multiple myeloma, [¹¹C]4DST was found to be more sensitive than the standard glucose-based tracer [¹⁸F]FDG for detecting active lesions.

The development of such 4'-thio-based probes represents a significant direction in molecular imaging, aiming to provide more specific and stable markers for fundamental biological processes like cell proliferation.

Computational Chemistry and Molecular Modeling Approaches

Computational methods are integral to understanding the structural and electronic properties of modified nucleosides like 3'-deoxy-3'-fluoro-4'-thio-thymidine. These approaches provide insights that are complementary to experimental data.

Computed Molecular Properties: Public databases like PubChem provide computationally derived descriptors for the compound. These properties are calculated using established algorithms and offer a baseline for its expected physicochemical behavior.

Table 2: Computed Molecular Properties of 3'-deoxy-3'-fluoro-4'-thio-thymidine

Property Value Source
Molecular Formula C₁₀H₁₃FN₂O₃S PubChem
Molecular Weight 260.29 g/mol PubChem
IUPAC Name 1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one PubChem
InChIKey RHBTTWULFWNOBZ-XLPZGREQSA-N PubChem
XLogP3 0.3 PubChem

Molecular Modeling Studies: For fluorinated molecules, computational techniques like Density Functional Theory (DFT) are used to predict three-dimensional structures and analyze the impact of fluorine on molecular conformation and noncovalent interactions. Such studies can reveal how the fluorine atom influences hydrogen bonding and other forces that stabilize the molecule's structure. In the context of drug design, molecular docking simulations can be used to predict how 4'-thionucleoside analogs bind to the active sites of target enzymes, such as viral polymerases or kinases, helping to rationalize observed biological activity and guide the design of more potent inhibitors.

Future Directions in Therapeutic Development (excluding clinical human trials)

The preclinical development of 3'-deoxy-3'-fluoro-4'-thio-thymidine and its analogs remains an active and promising area of research. The core rationale is that modifying the nucleoside scaffold can lead to compounds with improved pharmacological properties compared to their natural counterparts or existing drugs. mdpi.com

Future research directions are centered on several key objectives:

Exploration of Novel Biological Targets: While many nucleoside analogs target viral reverse transcriptases and polymerases, ongoing research seeks to evaluate 4'-thionucleosides against a wider range of enzymes and cellular pathways involved in cancer and other diseases.

Overcoming Drug Resistance: A major goal in therapeutic development is to design molecules that can bypass known resistance mechanisms. The unique structure of 4'-thionucleosides may allow them to be recognized differently by mutated enzymes that confer resistance to current therapies.

Improving Pharmacokinetic Profiles: The enhanced stability of the 4'-thio glycosidic bond is a key advantage that may translate to improved metabolic stability in vivo. mdpi.com Future preclinical studies will focus on characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs.

Synthesis of Diverse Chemical Libraries: Continued efforts in synthetic chemistry will focus on creating a broader array of 4'-thio and other modified nucleosides. nih.gov This includes variations at the 2', 3', and 5' positions of the sugar ring as well as modifications to the nucleobase, providing a rich chemical space for identifying new lead compounds for therapeutic development.

Q & A

Q. What is the synthetic pathway for 3'-deoxy-3'-fluoro-4-thiothymidine, and how is its purity validated?

The synthesis involves substituting the 4-oxygen atom in thymidine with sulfur and introducing a fluorine atom at the 3'-position. A methodologically similar approach is described for L-β-3′-deoxy-3′,3′-difluoro-4′-thionucleosides, where nucleophilic substitution and thioglycosylation are key steps . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity.

Q. How does 3'-deoxy-3'-fluoro-4-thiothymidine function as a biomarker for cellular proliferation?

This compound acts as a thymidine analog, selectively phosphorylated by thymidine kinase 1 (TK1) during the S-phase of the cell cycle. The phosphorylated product accumulates intracellularly, enabling detection via positron emission tomography (PET) when labeled with fluorine-18 (e.g., 18F-FLT) . Experimental validation requires correlating tracer uptake with Ki-67 immunohistochemistry or flow cytometry to confirm proliferative activity .

Q. What analytical techniques are used to quantify 3'-deoxy-3'-fluoro-4-thiothymidine and its metabolites in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, a validated LC-MS/MS method monitors the conversion of FLT to its monophosphate (FLT-MP) to quantify TK1 activity in serum . Sample preparation includes protein precipitation and solid-phase extraction to isolate metabolites.

Advanced Research Questions

Q. How can experimental protocols for FLT-PET imaging be optimized to enhance sensitivity in murine tumor models?

Pharmacological agents like dipyridamole, a nucleoside transport inhibitor, amplify FLT retention by blocking equilibrative nucleoside transporters (ENTs), thereby increasing intracellular FLT-MP accumulation . Optimization involves dose titration (e.g., 5–10 mg/kg dipyridamole) and timing tracer administration 30–60 minutes post-injection to maximize target-to-background ratios.

Q. What factors explain discrepancies between FLT-PET uptake and Ki-67 proliferation indices in gliomas?

Tumor heterogeneity, blood-brain barrier permeability, and TK1 expression variability (independent of Ki-67) contribute to mismatches . To address this, combine FLT-PET with dynamic contrast-enhanced MRI to assess vascular permeability and multi-region biopsy sampling for spatially resolved molecular profiling.

Q. How does 3'-deoxy-3'-fluoro-4-thiothymidine compare to 18F-FDG and 4DST in specificity for proliferation imaging?

FLT specifically targets DNA synthesis via TK1, whereas 18F-FDG reflects glucose metabolism (non-specific to proliferation) . In contrast, 4′-thiothymidine derivatives like 4DST resist degradation by thymidine phosphorylase, improving metabolic stability . Comparative studies should use dual-tracer PET imaging in the same subject under controlled conditions (e.g., fasting for 18F-FDG).

Q. What are the challenges in synthesizing fluorine-18 labeled 3'-deoxy-3'-fluoro-4-thiothymidine for clinical use?

Key challenges include short half-life (109.7 minutes for 18F), requiring rapid purification and formulation. Automated synthesis modules with disposable cassettes minimize radiolysis and ensure Good Manufacturing Practice (GMP) compliance. Precursor design must balance reactivity and stability, as seen in spirocyclic phosphazene intermediates for nucleoside analogs .

Q. How do nucleoside transporter expression profiles influence FLT uptake variability across cancer types?

FLT uptake depends on concentrative (CNT) and equilibrative (ENT) nucleoside transporters. For instance, ENT1 inhibition in vitro increases FLT retention in ENT1-high cancers (e.g., lung adenocarcinoma). Experimental protocols should include transporter inhibition assays (e.g., nitrobenzylthioinosine for ENT1) and qPCR to correlate transporter mRNA levels with tracer kinetics .

Tables for Key Data

Parameter FLT-PET 18F-FDG-PET 4DST-PET
Target Mechanism TK1 phosphorylationGlucose metabolismDNA incorporation
Specificity to Proliferation HighLowModerate
Metabolic Stability Moderate (degraded by TP)HighHigh (TP-resistant)
Optimal Imaging Window 60–90 min post-injection45–60 min post-injection90–120 min post-injection

Table 1. Comparative properties of proliferation imaging tracers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.